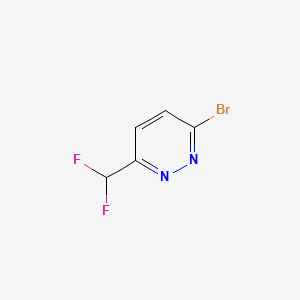

3-Bromo-6-(difluoromethyl)pyridazine

Description

3-Bromo-6-(difluoromethyl)pyridazine is a halogenated pyridazine derivative featuring a bromine atom at the 3-position and a difluoromethyl (-CHF₂) group at the 6-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, often utilized in pharmaceuticals and materials science due to their electron-deficient nature and versatility in functionalization .

Properties

Molecular Formula |

C5H3BrF2N2 |

|---|---|

Molecular Weight |

208.99 g/mol |

IUPAC Name |

3-bromo-6-(difluoromethyl)pyridazine |

InChI |

InChI=1S/C5H3BrF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H |

InChI Key |

RVSSWVZQBBUEAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Lewis Acid Mediated Inverse Electron Demand Diels-Alder Reaction

A recently developed method for preparing 3-bromo-pyridazines involves the Lewis acid mediated inverse electron demand Diels-Alder (iEDDA) reaction between 3-bromotetrazine and silyl-enol ethers. This method offers high regioselectivity and mild reaction conditions.

- Reaction Conditions : The reaction uses boron trifluoride as a Lewis acid catalyst at mild temperatures.

- Substrates : 3-bromotetrazine reacts with silyl-enol ethers, including those bearing difluoromethyl substituents.

- Yields : The method achieves up to 93% yield on a 500 mg scale.

- Selectivity : Exclusive regioselectivity is observed, producing 3-bromo-6-substituted pyridazines without by-products.

- Purification : Flash column chromatography on silica gel using 20% diethyl ether in pentane is employed for purification.

This approach avoids harsh thermal conditions and hazardous reagents such as phosphorus oxybromide (POBr3), making it a safer and more efficient route. The resulting 3-bromo-pyridazines can be further functionalized via cross-coupling reactions, demonstrating the versatility of the method.

| Parameter | Details |

|---|---|

| Catalyst | Boron trifluoride (BF3) |

| Temperature | Mild, typically room temperature to 40°C |

| Yield | Up to 93% (500 mg scale) |

| Reaction Time | Not explicitly stated, generally hours |

| Purification | Flash column chromatography |

| Advantages | High regioselectivity, mild conditions, scalable |

Reference: University of Zurich research on 3-bromo-pyridazines synthesis via iEDDA

Bromination of Pyridazine Precursors Using Hydrobromic Acid and Hydrogen Peroxide

Another classical approach to synthesize brominated pyridines, which can be adapted for pyridazines, involves direct bromination of the pyridine ring with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) as oxidant.

- Procedure : Pyridine or pyridazine derivatives are reacted with aqueous HBr under controlled temperature (20–30°C during addition), followed by heating to 85–120°C with slow addition of H2O2.

- Reaction Time : Typically 10–24 hours under stirring.

- Workup : After reaction completion, the mixture is cooled, neutralized to pH 8 with sodium hydroxide, and extracted with organic solvents such as ethyl acetate, methylene chloride, or methyl tertiary butyl ether.

- Purification : Organic layers are washed with sodium sulfite solution to remove residual oxidants, then concentrated under reduced pressure.

- Yields and Purity : Yields range from 31 g to 87 g scale with GC purities between 85% and 98.3%, depending on conditions and solvents used.

This method is notable for its simplicity, use of inexpensive and readily available reagents, and no requirement for high pressure. However, it is less selective and may require careful control of reaction parameters to avoid over-bromination or side reactions.

| Parameter | Details |

|---|---|

| Reagents | Pyridine/pyridazine, 40% HBr, H2O2 |

| Temperature | 20–30°C (addition), 85–120°C (reaction) |

| Reaction Time | 10–24 hours |

| Extraction Solvents | Ethyl acetate, methylene chloride, MTBE |

| Yield | Up to 98.3% purity, variable yield |

| Advantages | One-step, inexpensive reagents, scalable |

| Disadvantages | Less regioselective, longer reaction time |

Reference: Chinese patent CN104130183A describing bromination methods for pyridine derivatives adaptable to pyridazines

Multi-Step Synthesis via Pyridazinone Intermediates and Subsequent Halogenation

A multi-step synthetic route involves preparation of 6-substituted pyridazin-3(2H)-ones followed by halogenation at the 3-position to introduce the bromine atom.

- Step 1 : Condensation of acetophenones with glyoxylic acid monohydrate in acetic acid under reflux to form 6-substituted phenyl-3(2H)-pyridazinones.

- Step 2 : Reflux with phosphorus oxychloride (POCl3) to convert pyridazinones to 3-chloro-6-substituted phenyl pyridazines.

- Step 3 : Halogen exchange or direct bromination to replace the chlorine with bromine at the 3-position.

- Further Functionalization : Hydrazine hydrate treatment yields pyridazin-3-yl hydrazines, which can be derivatized further.

While this method is well-established and allows for a variety of substitutions at the 6-position, it involves harsher reagents such as POCl3 and multiple steps, potentially reducing overall yield and increasing complexity.

| Step | Reaction Details | Yield/Notes |

|---|---|---|

| 1. Condensation | Acetophenone + glyoxylic acid, reflux | Yield ~93%, 10 h reflux |

| 2. Halogenation | POCl3 reflux, 100°C, 2 h | Yield ~94% |

| 3. Hydrazine treatment | Hydrazine hydrate, 130°C, 1 h | Yield ~97% |

| Advantages | Well-characterized, versatile | Enables diverse substitutions |

| Disadvantages | Multi-step, harsh reagents | Longer synthesis time |

Reference: Recent ACS Omega publication on pyridazine derivatives synthesis

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability | Selectivity |

|---|---|---|---|---|---|

| Lewis acid mediated iEDDA reaction | Mild conditions, high regioselectivity, scalable | Requires specialized reagents (silyl-enol ethers) | Up to 93% | Good (gram scale) | Exclusive regioselectivity |

| Direct bromination with HBr and H2O2 | Simple, inexpensive, one-step | Longer reaction time, less selective | 85–98% purity | Industrial scale | Moderate |

| Multi-step pyridazinone halogenation | Versatile substitution, high yields | Multi-step, harsh reagents, longer time | 93–97% per step | Moderate | Good |

Summary and Recommendations

The preparation of 3-Bromo-6-(difluoromethyl)pyridazine can be effectively achieved by several synthetic routes:

The Lewis acid mediated inverse electron demand Diels-Alder reaction offers a modern, regioselective, and scalable approach, especially suitable for introducing difluoromethyl groups via silyl-enol ethers. It avoids harsh conditions and toxic reagents, making it preferable for laboratory and pilot scale synthesis.

The direct bromination method using hydrobromic acid and hydrogen peroxide is a cost-effective and straightforward process suitable for large-scale industrial production, though it requires careful control to maintain selectivity and purity.

The multi-step synthesis via pyridazinone intermediates and halogenation provides a flexible platform for diverse functionalization but involves more complex procedures and harsher chemicals.

For the specific synthesis of 3-Bromo-6-(difluoromethyl)pyridazine, the iEDDA approach is recommended due to its mild conditions, high yields, and regioselectivity, which are critical for preserving the difluoromethyl substituent and obtaining pure product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)pyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)pyridazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromo-6-(trifluoromethyl)pyridazine (C₅H₂BrF₃N₂)

- Molecular Weight : 213.98 g/mol (vs. ~210–215 g/mol for difluoromethyl analog).

- Reactivity : The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing group than -CHF₂, which may reduce nucleophilic substitution rates but enhance stability against hydrolysis .

3-Bromo-6-phenylpyridazine (C₁₀H₇BrN₂)

- Molecular Weight : 235.08 g/mol .

- Synthesis : Achieved via Suzuki-Miyaura coupling, but yields for phenyl derivatives are low (14–28%) due to side reactions like homocoupling or deboronation .

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

- Synthesis : Chloro-substituted analogs undergo efficient amination (81–96% yields) with pyrrolidine, piperidine, or morpholine, highlighting the chloro group's superior leaving-group ability compared to bromine or fluorinated substituents .

Electronic Effects

- Difluoromethyl (-CHF₂) : Moderately electron-withdrawing (σₚ = 0.43), balancing lipophilicity (LogP ~1.5–2.0) and metabolic stability.

- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect (σₚ = 0.54), increasing polarity and reducing basicity of adjacent amines, which may improve target binding in drug design .

Data Table: Key Comparisons

Biological Activity

3-Bromo-6-(difluoromethyl)pyridazine (CAS No. 2295643-46-6) is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique molecular structure, characterized by a bromine atom and a difluoromethyl group, enhances its biological activity and pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and mechanisms of action.

- Molecular Formula : C7H4BrF2N3

- Molecular Weight : 236.03 g/mol

- Purity : ≥95%

- Structure : The difluoromethyl group increases lipophilicity, which can enhance bioavailability.

Biological Activity Overview

3-Bromo-6-(difluoromethyl)pyridazine exhibits various biological activities, primarily in the fields of medicinal chemistry and organic synthesis. It has been investigated for its potential applications in treating neurological and cardiovascular diseases.

The mechanism by which 3-bromo-6-(difluoromethyl)pyridazine exerts its effects involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes or modulate receptor activity, affecting various biochemical pathways.

- Enhanced Metabolic Stability : The difluoromethyl group contributes to increased metabolic stability, which is crucial for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro assays demonstrated that 3-bromo-6-(difluoromethyl)pyridazine showed significant inhibitory effects on cancer cell lines, including MCF-7 and HeLa cells.

- The IC50 values for MCF-7 cells were reported at approximately 8.47 µM after 48 hours of treatment, indicating moderate potency compared to standard anticancer drugs like Tamoxifen .

Case Studies

-

Case Study on MCF-7 Cells

- Concentration Range : 5 µM to 20 µM

- Percent Viable Cells :

- At 5 µM: 58.48% viable after 48 hours.

- At 10 µM: 45.22% viable after 48 hours.

- At 20 µM: 21.24% viable after 48 hours.

- The compound exhibited a dose-dependent reduction in cell viability over time.

- Case Study on HeLa Cells

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 3-Bromo-6-(difluoromethyl)pyridazine | Structure | ~8.47 (MCF-7) | Anticancer |

| Tamoxifen | Structure | ~16.36 (MCF-7) | Anticancer |

| Berotralstat | Structure | ~93 (various) | Anticancer |

Applications in Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceuticals targeting various diseases:

- Neurological Disorders : Investigated for potential neuroprotective effects.

- Cardiovascular Diseases : Potential applications in modulating cardiovascular functions through enzyme inhibition.

Q & A

Q. Table 1: Key Reaction Conditions for Bromination

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NBS | DMF | 23°C | 59% | |

| POBr₃ | Toluene | 80°C | 65%* | |

| *Reported for analogous thienylpyridazine systems. |

How can the structure of 3-Bromo-6-(difluoromethyl)pyridazine be confirmed?

Methodological Answer:

Characterization requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : , , and NMR identify substituent positions and confirm difluoromethyl integration. For example, NMR shows distinct splitting patterns for -CF₂H groups.

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : Resolves ambiguous regiochemistry in substituted pyridazines.

- TLC Monitoring : Ensures reaction progress and intermediate purity.

What is the role of the difluoromethyl group in modulating reactivity and bioactivity?

Methodological Answer:

The difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its electron-withdrawing nature polarizes the pyridazine ring, facilitating nucleophilic substitution at the 3-bromo position. In drug discovery, this group improves bioavailability by reducing basicity of adjacent amines and resisting oxidative degradation. Comparative studies with trifluoromethyl (-CF₃) analogs show reduced steric hindrance, enabling better target engagement.

Advanced Research Questions

How can Suzuki-Miyaura cross-coupling be optimized to synthesize derivatives of 3-Bromo-6-(difluoromethyl)pyridazine?

Methodological Answer:

The bromine atom at position 3 is highly reactive in cross-coupling. Key parameters:

- Catalyst System : Pd₂(dba)₃ with BrettPhos ligand (0.2–0.3 eq.) in 1,4-dioxane.

- Base : Cs₂CO₃ (2.0 eq.) ensures deprotonation of boronic acids.

- Temperature : 120°C for 5–39 hours achieves full conversion.

- Scope : Aryl/heteroaryl boronic acids (e.g., indole, nitrophenyl) yield push-pull π-systems for optical applications (16–25% yields).

Q. Table 2: Representative Suzuki Coupling Results

| Boronic Acid | Catalyst | Yield | Application | Reference |

|---|---|---|---|---|

| Indole-2-boronic | Pd₂(dba)₃ | 25% | DSSC sensitizers | |

| 4-Cyanophenyl | Pd(PPh₃)₄ | 20% | NLO materials |

How do computational studies predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The difluoromethyl group directs electrophiles to the pyridazine’s electron-deficient positions (C4/C5). Fukui indices identify nucleophilic sites, while Mulliken charges highlight bromine’s leaving-group potential. MD simulations further assess solvation effects on reaction pathways.

What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or impurities. Mitigation strategies:

- Purity Validation : HPLC (>98%) and elemental analysis ensure compound integrity.

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolic Stability Screening : Microsomal assays (e.g., human liver microsomes) differentiate intrinsic activity from pharmacokinetic artifacts.

How does the difluoromethyl group influence photophysical properties in optoelectronic applications?

Methodological Answer:

In push-pull systems, the -CF₂H group stabilizes charge-transfer states, red-shifting absorption/emission spectra. Time-dependent DFT (TD-DFT) correlates HOMO-LUMO gaps with experimental λ (e.g., 450 nm in indole-pyridazine hybrids). Transient absorption spectroscopy quantifies excited-state lifetimes for OLED or DSSC optimization.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.